molecular formula C14H16N4O2S B4125024 N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea

N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea

Cat. No.: B4125024
M. Wt: 304.37 g/mol
InChI Key: IGFFFWWCEFFMOL-UHFFFAOYSA-N
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Description

The compound is a thiourea derivative, which contains a 1,3-benzodioxol-5-yl group and a 1,5-dimethyl-1H-pyrazol-3-yl group. Thiourea derivatives are known for their wide range of biological activities . The 1,3-benzodioxol-5-yl group is a common motif in natural products and pharmaceuticals, and the 1,5-dimethyl-1H-pyrazol-3-yl group is a common motif in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-benzodioxol-5-yl and 1,5-dimethyl-1H-pyrazol-3-yl groups attached to the thiourea core. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo oxidation and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thioureas typically have high boiling points due to their ability to form hydrogen bonds. They are usually soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would likely depend on its biological target. Many thiourea derivatives are known to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9-5-11(17-18(9)2)7-15-14(21)16-10-3-4-12-13(6-10)20-8-19-12/h3-6H,7-8H2,1-2H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFFWWCEFFMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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